9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Description
9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is a bicyclic compound featuring a rigid [3.3.1]nonane scaffold with ester functional groups at positions 3 and 8. The tert-butyl group at position 9 enhances steric protection of the amide bond, while the ethyl ester at position 3 modulates lipophilicity.
Properties
IUPAC Name |
9-O-tert-butyl 3-O-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-5-21-14(19)10-6-11-8-13(18)9-12(7-10)17(11)15(20)22-16(2,3)4/h10-12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUPXDHFHJDBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CC(C1)N2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with 3-azabicyclo[3.3.1]nonan-9-one or related bicyclic ketones. A representative intermediate is tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, which can be prepared by Boc protection of the nitrogen and esterification at the 3-position.
Boc Protection and Esterification
- Reaction Conditions: The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylamine in anhydrous dichloromethane (DCM) at room temperature.
- Procedure: To a solution of 3-azabicyclo[3.3.1]nonan-9-one in dry DCM, di-tert-butyl dicarbonate and diisopropylamine are added sequentially. The mixture is stirred for approximately 1 hour at 20 °C.
- Workup: The reaction is quenched with water, and the organic phase is extracted, dried over sodium sulfate, and concentrated. Purification is achieved by flash chromatography using cyclohexane/ethyl acetate (8:2) as eluent.
- Yield: Approximately 50% of tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is obtained as a pale yellow solid.
Formation of the 7-Oxo Group
The 7-oxo group is typically present in the bicyclic ketone starting material or introduced via selective oxidation of the corresponding alcohol precursor. Oxidation methods may include:
Final Assembly and Purification
The final compound, 9-tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate, is obtained after completion of esterification and oxidation steps, followed by purification typically via chromatography or recrystallization.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Azabicyclo[3.3.1]nonan-9-one + Boc2O, DIPEA, DCM, rt, 1 h | tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate | ~50 | Boc protection of nitrogen |
| 2 | Esterification with ethanol or ethylating agent | Introduction of ethyl ester at position 3 | Variable | Standard esterification methods |
| 3 | Oxidation (e.g., ABNO catalyst, aerobic conditions) | Formation of 7-oxo group | High | Selective oxidation of alcohol to ketone |
| 4 | Purification by flash chromatography or recrystallization | Final compound: this compound | - | Purity confirmed by NMR, MS, HPLC |
Analytical Data Supporting Preparation
- NMR Spectroscopy: ^1H NMR spectra show characteristic signals corresponding to the bicyclic framework protons, tert-butyl group (singlet ~1.44 ppm), ethyl ester group (triplet and quartet for CH3 and CH2), and signals consistent with the keto group environment.
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the molecular formula C16H25NO5 (molecular weight 311.37 g/mol).
- Chromatography: UPLC-MS and HPLC methods are used to monitor reaction progress and purity, with retention times specific to intermediates and final product.
Summary and Research Findings
- The preparation of this compound involves strategic protection of the nitrogen atom using Boc chemistry and esterification to introduce tert-butyl and ethyl esters.
- The bicyclic ketone core with the 7-oxo group is either synthesized directly or formed via selective oxidation of alcohol intermediates.
- Diisopropylamine and di-tert-butyl dicarbonate in dichloromethane provide efficient Boc protection conditions.
- Purification by flash chromatography ensures high purity of intermediates and final product.
- The synthetic route is supported by detailed spectroscopic and chromatographic data confirming structure and purity.
- The use of nitroxyl radical catalysts such as ABNO for oxidation steps is a modern, efficient approach for preparing such bicyclic keto compounds on scale.
Chemical Reactions Analysis
Types of Reactions
9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its bicyclic structure allows for modifications that can enhance biological activity or selectivity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 9-tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane can be synthesized to create potent anticancer compounds. These derivatives have shown promising results in inhibiting tumor growth in preclinical studies.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the creation of complex molecules through various reaction pathways such as cyclization and functional group transformations.
Table: Synthetic Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmaceutical Synthesis | Used to create drug precursors | Anticancer agents |
| Agrochemical Development | Intermediate for pesticides and herbicides | Novel agrochemicals |
| Material Science | Building block for polymers and materials | Specialty polymers |
Biochemical Research
In biochemical research, this compound may be employed to study enzyme interactions or as a tool in drug design due to its ability to mimic certain biological structures.
Case Study: Enzyme Inhibition Studies
Studies have indicated that certain derivatives can act as enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Ester Groups
9-(tert-Butyl) 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate (CAS 1523571-20-1)
- Molecular Weight: 297.35 g/mol (C15H23NO5).
- Purity : ≥95% (Fluorochem) .
- Key Differences : The methyl ester at position 3 reduces lipophilicity (clogP ≈ 1.2) compared to the ethyl analogue (clogP ≈ 1.8), influencing solubility and membrane permeability.
- Applications : Used in solid-phase peptide synthesis due to its stability under acidic conditions .
O9-tert-butyl O3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate (CAS 1523571-20-1)
Heteroatom Modifications
tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 926659-00-9)
- Molecular Weight : 330.43 g/mol (C19H26N2O3).
- Key Differences: The 3,9-diaza substitution introduces an additional nitrogen, enhancing hydrogen-bonding capacity.
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester (CAS 1233323-61-9)
Stereochemical and Functional Group Variations
3-tert-butyl 7-methyl (1R,5S,7s)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
- Key Differences : The (1R,5S,7s) stereochemistry creates a chiral center, enabling enantioselective synthesis of helicene-like molecules. This stereoisomer is pivotal in asymmetric catalysis .
3-O-Benzyl 9-O-tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate (CAS 1319258-09-7)
- Key Differences : The O-benzyl group introduces aromaticity, enhancing UV absorption for analytical detection. This derivative is used in photolabile protecting group strategies .
Biological Activity
9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate (CAS Number: 1419101-15-7) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been noted for its potential inhibitory effects on specific kinases, particularly those in the PI3K family, which are crucial in cellular signaling pathways related to growth and metabolism .
Antitumor Activity
Research indicates that compounds similar to 9-tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane derivatives exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives targeting Class I PI3K enzymes can effectively reduce tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The inhibition of specific kinases involved in inflammatory responses suggests a mechanism through which this compound may exert therapeutic effects .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Inhibition of cell proliferation in breast cancer cell lines was observed, with IC50 values indicating potent activity. |
| Study B | Assess anti-inflammatory potential | Significant reduction in inflammatory markers was noted in animal models treated with the compound compared to controls. |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of the bicyclic structure similar to 9-tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane. These studies highlight the importance of structural modifications on biological activity:
- Structural Variations : Alterations in substituents at different positions on the bicyclic framework significantly affect the pharmacological profile.
- Selectivity : Compounds have shown selective inhibition against certain PI3K isoforms while sparing others, suggesting a potential for targeted therapy with reduced side effects .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity of 9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate?
- Methodological Answer : Employ a combination of 1H and 13C NMR spectroscopy to confirm the bicyclic framework and ester group positions. IR spectroscopy can identify carbonyl (C=O) stretches from the oxo and ester moieties (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference with spectral databases of structurally analogous compounds (e.g., tert-butyl bicyclo derivatives in ) to resolve ambiguities .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture, as the oxo group may participate in hydrogen bonding, altering reactivity. Use desiccants and monitor stability via HPLC (e.g., methods in ) to detect degradation products. Stability under varying pH can be assessed using accelerated aging studies .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : Utilize a multi-step synthesis starting from 9-azabicyclo[3.3.1]nonane derivatives. For example:
- Step 1 : Introduce the tert-butyl ester via tert-butoxycarbonylation (BOC protection, as in ).
- Step 2 : Install the ethyl ester via nucleophilic acyl substitution under anhydrous conditions.
- Step 3 : Oxidize the C7 position to form the ketone (7-oxo) using a controlled oxidizing agent (e.g., CrO₃ or TEMPO).
- Key : Monitor steric hindrance from the tert-butyl group by optimizing reaction times and temperatures (e.g., highlights similar challenges) .
Advanced Research Questions
Q. How can steric hindrance from the tert-butyl group impact reaction kinetics in downstream modifications?
- Methodological Answer : Perform kinetic studies using model reactions (e.g., ester hydrolysis or nucleophilic additions) under varying conditions. Compare rates with less hindered analogs (e.g., methyl or ethyl esters). Computational modeling (DFT or MD simulations) can predict steric clashes and guide catalyst selection (e.g., bulky ligands for cross-coupling reactions). and provide insights into steric effects in bicyclic systems .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Use variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in the bicyclo framework). If splitting persists, employ 2D NMR techniques (COSY, NOESY) to map spatial interactions between protons. For ambiguous mass spectra, conduct isotopic labeling (e.g., deuterated solvents) or tandem MS/MS to confirm fragmentation pathways. Cross-validate with X-ray crystallography if crystalline derivatives are accessible (e.g., ’s approach for bicyclic systems) .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : The bicyclo[3.3.1]nonane core is a rigid scaffold for drug design. Retrosynthetic analysis can target:
- Antiviral agents : Functionalize the oxo group via reductive amination to introduce amine moieties.
- Kinase inhibitors : Modify ester groups to install heterocycles (e.g., pyridines or imidazoles) via Suzuki-Miyaura coupling.
- Key : Assess bioavailability by measuring logP (HPLC-based methods) and solubility (shake-flask technique). and highlight similar intermediates in pharmaceutical synthesis .
Q. What experimental designs are optimal for studying the compound’s environmental fate?
- Methodological Answer : Follow OECD guidelines for biodegradation and photolysis studies:
- Biodegradation : Use activated sludge models (OECD 301F) to track degradation rates.
- Photolysis : Expose the compound to UV-Vis light (λ = 290–800 nm) in aqueous solutions and monitor breakdown via LC-MS.
- Ecotoxicity : Conduct Daphnia magna or algae growth inhibition assays (OECD 202/201). outlines methodologies for environmental impact studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
